molecular formula C15H18BF3O4 B1393473 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate CAS No. 1150271-61-6

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

Cat. No. B1393473
M. Wt: 330.11 g/mol
InChI Key: UDZGGUNDDHBCGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a boronic ester group attached to a benzene ring, which also carries a trifluoromethyl group and a methyl benzoate group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Boronic esters are known to undergo various types of reactions, including Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group is generally considered stable under a wide range of conditions. The methyl benzoate group could undergo reactions typical for esters, such as hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, boronic esters are stable under normal conditions but can decompose under acidic or basic conditions. The trifluoromethyl group is electronegative, which could influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Crystal Structure

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been synthesized through a three-step substitution reaction. Its structure was confirmed using techniques like FTIR, NMR, and mass spectrometry. Crystallographic and conformational analyses through X-ray diffraction and density functional theory (DFT) calculations were performed to validate the molecular structures (Huang et al., 2021).

Vibrational Properties Studies

  • Studies on vibrational properties of similar compounds have been conducted. For example, the title compounds 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline were synthesized, and their structures characterized. DFT and TD-DFT calculations were used for comparative analysis of spectroscopic data, geometrical parameters, and more (Wu et al., 2021).

Syntheses through Pd-catalyzed Borylation

  • Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation of arylbromides with 2,2′-bis(1,3,2-benzodioxaborole) and pinacol were investigated. This method was effective for the borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Potential in Cytoprotection against Oxidative Stress

  • Boron-containing compounds like BSIH, with a tetramethyl-dioxaborolane moiety, showed promise in conditionally targeting iron sequestration in cells under oxidative stress. Analogues of BSIH demonstrated improved hydrolytic stability and efficiency in releasing chelators for protecting cells from oxidative damage (Wang & Franz, 2018).

Synthesis and Application in HGF-mimetic Agents

  • Boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives were synthesized as potential HGF-mimetic agents. The biological activities of these synthetic compounds are currently being evaluated (Das, Tang, & Sanyal, 2011).

Safety And Hazards

As with any chemical compound, handling “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate” would require appropriate safety measures. Without specific safety data, it’s recommended to handle it as a potentially hazardous substance .

Future Directions

The utility of this compound would likely depend on its reactivity and the specific transformations it can undergo. It could potentially be used as a building block in organic synthesis .

properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-9(12(20)21-5)6-10(8-11)15(17,18)19/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZGGUNDDHBCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674953
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

CAS RN

1150271-61-6
Record name Benzoic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1150271-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbonyl)-5-trifluoromethylphenylboronic acid, pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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